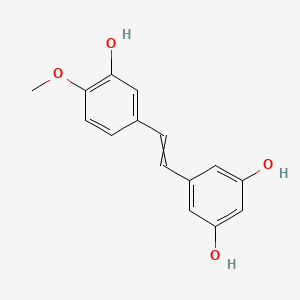

3,3',5-Trihydroxy-4'-methoxystilbene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-15-5-4-10(8-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMHDRYYFAYWEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of 3,3 ,5 Trihydroxy 4 Methoxystilbene

Identification in Plant Species

The presence of 3,3',5-Trihydroxy-4'-methoxystilbene has been documented in a range of plant families. The following subsections provide a detailed account of its occurrence in specific botanical species.

Rheum L. Species (e.g., Rheum undulatum, Rheum rhabarbarum)

The genus Rheum, commonly known as rhubarb, is a significant natural source of this compound. It primarily exists in the form of its glucoside, rhaponticin, which upon hydrolysis, yields the aglycone rhapontigenin (B1662419). researchgate.netresearchgate.netresearchgate.net

Research has confirmed the presence of rhapontigenin and rhaponticin in various rhubarb species. For instance, studies on Rheum undulatum have not only isolated rhapontigenin but also investigated its antioxidant properties. nih.gov Similarly, Rheum rhabarbarum is recognized as a source of this stilbenoid. The concentration of these compounds can vary depending on the specific part of the plant and its growth stage.

| Species | Compound Form | Plant Part | Reference |

|---|---|---|---|

| Rheum undulatum | Rhapontigenin, Rhaponticin | Not specified in provided abstracts | nih.gov |

| Rheum rhabarbarum | Rhaponticin (precursor) | Not specified in provided abstracts | researchgate.net |

| General Rheum L. species | Rhaponticin (precursor) | Rhizomes | researchgate.net |

Vitis coignetiae

Current scientific literature available through the conducted searches does not indicate the presence of this compound in Vitis coignetiae, commonly known as the crimson glory vine. While other species of the Vitis genus are known for their rich stilbenoid content, including resveratrol (B1683913), specific research identifying this compound in Vitis coignetiae is lacking.

Gnetum cleistostachyum

Gnetum cleistostachyum, a species of liana, has been identified as a source of this compound. A study focusing on the chemical constituents of this plant reported the isolation of rhapontigenin along with other known stilbenes. researchgate.net This finding is significant as the Gnetum genus is known for producing a variety of stilbenoid compounds, including dimers and other derivatives. tandfonline.comnih.govresearchgate.net

| Species | Compound Isolated | Plant Part | Reference |

|---|---|---|---|

| Gnetum cleistostachyum | Rhapontigenin | Lianas | researchgate.net |

Euphorbia lagascae

Based on the conducted research, there is no evidence to suggest the natural occurrence of this compound in Euphorbia lagascae. Phytochemical investigations of this plant have led to the isolation of other phenolic compounds and various diterpenes. nih.gov While the stilbene (B7821643) piceatannol (B1677779) has been reported in this species, it is structurally distinct from this compound. cabidigitallibrary.org

Glycyrrhiza glabra

Scientific studies on the chemical composition of Glycyrrhiza glabra, commonly known as licorice, have not reported the presence of this compound. However, a related dihydrostilbene derivative, α,α'-dihydro-3,5,3'-trihydroxy-4'-methoxystilbene, has been isolated from the leaves of this plant. researchgate.netacs.orgnih.gov This indicates that while the basic stilbenoid skeleton is present, the specific compound of interest with the double bond is not a known natural constituent of Glycyrrhiza glabra.

Yucca schidigera

Investigations into the phenolic constituents of Yucca schidigera have not identified this compound. The research has, however, revealed the presence of other stilbenes, notably trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene, which contains an additional hydroxyl group. researchgate.netresearchgate.netnih.govnih.govnih.gov The plant is also a rich source of resveratrol. researchgate.netnih.gov

Occurrence as Glycosides (e.g., Rhaponticin) and Aglycones

In plants, this compound primarily exists in two forms: as a glycoside or as its free form, the aglycone.

The most prevalent glycosidic form is Rhaponticin , which is technically 3,3′,5-trihydroxy-4′-methoxystilbene 3-O-β-d-glucoside. researchgate.netresearchgate.net In this form, a glucose molecule is attached to the stilbene backbone. The aglycone, the compound without the sugar moiety, is known as Rhapontigenin , which is chemically identical to this compound. wikipedia.orgresearchgate.net

Rhaponticin is found in significant quantities in the rhizomes and roots of various rhubarb species. wikipedia.org The concentration can vary depending on the specific species and the time of collection. For instance, the dry root of Rheum rhaponticum has been found to accumulate up to 40.8 mg/g of rhaponticin. researchgate.netresearchgate.net While the glycoside is the primary storage form, the aglycone, rhapontigenin, is considered the biologically active form of the molecule. researchgate.netresearchgate.net

Table 1: Occurrence of Rhaponticin in Different Rheum Species

| Plant Species | Part of Plant | Reported Concentration (mg/g of dried plant material) |

|---|---|---|

| Rheum rhaponticum | Roots | 38.07–40.83 |

| Rheum undulatum | Roots | 25.5 ± 0.4 |

| Rheum tataricum | Rhizomes | Not specified, but presence confirmed |

This table is generated based on data from scientific literature. researchgate.net Concentrations can vary based on extraction methods and plant growth stage.

Physiological Role in Plants (e.g., Defense Mechanisms)

Stilbenoids, including this compound and its glycoside rhaponticin, play a crucial role in the plant's defense system. These compounds are classified as phytoalexins, which are antimicrobial substances synthesized by plants de novo in response to stress. nih.govacs.org

The production of these stilbenes is a key defense mechanism against a range of biotic and abiotic stressors.

Biotic Stress: The primary role of these compounds is to protect the plant from pathogens. researchgate.net They are produced in response to fungal infections or other microbial attacks. nih.gov Stilbenes like rhaponticin and rhapontigenin exhibit antimicrobial properties that can inhibit the growth and spread of invading pathogens, thus forming a chemical barrier against disease. nih.govnih.gov The accumulation of these compounds is often faster and more widespread in plant genotypes that are resistant to certain diseases. acs.org

Abiotic Stress: Plants also produce stilbenoids in response to environmental challenges such as ultraviolet (UV) radiation and oxidative stress. nih.gov These phenolic compounds can absorb harmful UV radiation, protecting the plant's cellular structures from damage. acs.org Furthermore, their antioxidant properties allow them to scavenge free radicals, which are damaging molecules generated during times of stress, thereby protecting the plant from oxidative damage. nih.gov

In essence, this compound and its related forms are integral components of the plant's innate immune system, enhancing its resilience and ability to survive in challenging environments. acs.orgresearchgate.net

Biosynthetic Pathways of 3,3 ,5 Trihydroxy 4 Methoxystilbene

Phenylpropanoid Pathway Origin

The phenylpropanoid pathway is a central metabolic route in plants responsible for the synthesis of a vast array of phenolic compounds, including flavonoids, lignins, and stilbenes. wikipedia.orgnih.gov These molecules serve various critical functions, from providing structural support to defending against pathogens and UV radiation. nih.govresearchgate.net The synthesis of stilbenoids like 3,3',5-Trihydroxy-4'-methoxystilbene is a branch of this core pathway. nih.gov The process begins with the aromatic amino acid L-phenylalanine, which is channeled from primary metabolism into this secondary metabolic route. wikipedia.orgnih.gov The pathway involves a sequence of enzymatic steps that modify the initial phenyl C6-C3 backbone of phenylalanine to produce activated intermediates, which are then directed towards different branch pathways, one of which leads to the formation of stilbenes. taylorandfrancis.com

Role of the Shikimate Pathway

The ultimate precursor for the phenylpropanoid pathway, and therefore for this compound, is generated by the shikimate pathway. wikipedia.orgnih.gov This essential metabolic route is found in plants, bacteria, fungi, and algae, but not in mammals. wikipedia.org Its primary role is the biosynthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. wikipedia.orgfrontiersin.org It has been estimated that over 30% of all carbon fixed by plants is directed through this pathway. frontiersin.org The shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P), both of which are intermediates in carbohydrate metabolism. frontiersin.orgoup.com Through a seven-step enzymatic sequence, these precursors are converted into chorismate, a key branch-point intermediate that leads to the production of L-phenylalanine, the entry point into the phenylpropanoid pathway. wikipedia.org

Key Enzymatic Steps and Precursors

The conversion of L-phenylalanine into the final this compound molecule is catalyzed by a series of specific enzymes. The initial steps form the general phenylpropanoid pathway, leading to an activated precursor that is then used by the key enzyme Stilbene (B7821643) Synthase.

First, Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. nih.gov This is the first committed step of the phenylpropanoid pathway. oup.com

Next, Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the 4-position to yield p-coumaric acid. nih.gov

The third key enzyme is 4-Coumarate:CoA ligase (4CL) . This enzyme activates p-coumaric acid by ligating it to Coenzyme A (CoA), forming the thioester p-coumaroyl-CoA. nih.govwikipedia.org This activated molecule is a critical branch point, serving as a precursor for various classes of phenolic compounds, including stilbenes and flavonoids. taylorandfrancis.comnih.gov

The definitive step in forming the stilbene scaffold is catalyzed by Stilbene Synthase (STS) . scirp.org This enzyme orchestrates a polyketide synthesis-like reaction, catalyzing the condensation of one molecule of a cinnamoyl-CoA derivative (such as p-coumaroyl-CoA) with three molecules of malonyl-CoA. nih.govnih.gov Malonyl-CoA is derived from the carboxylation of acetyl-CoA. nih.govencyclopedia.pub The reaction proceeds through sequential additions and decarboxylations, followed by an intramolecular aldol condensation and aromatization to form the characteristic C6-C2-C6 structure of stilbenes. nih.gov

When p-coumaroyl-CoA is used as the starter molecule, the product of the STS reaction is the well-known stilbene, resveratrol (B1683913) (3,5,4'-trihydroxystilbene). researchgate.netnih.gov To achieve the substitution pattern of this compound, further enzymatic modifications of a resveratrol-like intermediate are required. These post-stilbene modifications typically involve hydroxylation and O-methylation reactions, catalyzed by other enzymes such as cytochrome P450 hydroxylases and O-methyltransferases (OMTs). A plausible route, based on the biosynthesis of similar stilbenoids like isorhapontin in spruce, involves the hydroxylation of the resveratrol B-ring at the 3' position, followed by methylation of the 4'-hydroxyl group to yield the final product. nih.gov

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Converts trans-cinnamic acid to p-coumaric acid. nih.gov |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. nih.gov |

| Stilbene Synthase | STS | Condenses p-coumaroyl-CoA and malonyl-CoA to form a stilbene backbone (e.g., resveratrol). nih.govscirp.org |

| Hydroxylases / O-Methyltransferases | - | Perform post-synthesis modifications on the stilbene backbone to produce the final compound. nih.gov |

Table 2: Precursors in the Biosynthesis of this compound

| Precursor | Role | Originating Pathway |

|---|---|---|

| Phosphoenolpyruvate (PEP) | Initial substrate | Carbohydrate Metabolism (Glycolysis) oup.com |

| D-erythrose 4-phosphate (E4P) | Initial substrate | Carbohydrate Metabolism (Pentose Phosphate Pathway) oup.com |

| L-phenylalanine | Starting amino acid | Shikimate Pathway nih.govwikipedia.org |

| trans-Cinnamic acid | Intermediate | Phenylpropanoid Pathway nih.gov |

| p-Coumaric acid | Intermediate | Phenylpropanoid Pathway nih.gov |

| p-Coumaroyl-CoA | Activated starter unit for STS | Phenylpropanoid Pathway nih.gov |

| Malonyl-CoA | Extender units for STS | Acetyl-CoA carboxylation nih.gov |

| Resveratrol (hypothetical) | Intermediate stilbene | Phenylpropanoid Pathway nih.gov |

Biological Activities and Mechanistic Investigations of 3,3 ,5 Trihydroxy 4 Methoxystilbene Pre Clinical/in Vitro Focus

Antioxidant and Anti-Oxidative Stress Mechanisms

Isorhapontigenin (B148646) demonstrates a multi-faceted approach to combating oxidative stress, encompassing direct free radical scavenging, protection of vital biomolecules, modulation of the cell's own antioxidant enzyme systems, and inhibition of the generation of harmful reactive oxygen species.

Free Radical Scavenging Activity (e.g., DPPH, H2O2)

Isorhapontigenin has been identified as a potent antioxidant. jst.go.jpresearchgate.net Theoretical studies using density functional theory (DFT) have investigated the mechanisms behind its scavenging activity against hydroxyl (•OH) and hydroperoxyl (•OOH) radicals, concluding that it can act as an effective scavenger of these reactive oxygen species (ROS). plos.orgnih.gov The 4'-hydroxyl group is considered a crucial active site for this radical scavenging activity. nih.gov

Experimentally, its antioxidant potential has been evaluated using common assays. Methanolic plant extracts containing isorhapontigenin have demonstrated the ability to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical. nih.gov In one study, an extract of Vitellaria paradoxa containing isorhapontigenin showed strong free radical inhibition in both DPPH and hydrogen peroxide (H2O2) scavenging assays, with IC50 values of 18.72 µg/mL and 21.65 µg/mL for the total extract, respectively. ijabbr.com

Protection Against Oxidative Damage to Biomolecules (e.g., Membrane Lipid Peroxidation, Cellular DNA Damage, Protein Carbonylation)

Isorhapontigenin provides significant protection to key cellular components against oxidative attacks.

Membrane Lipid Peroxidation: The compound effectively inhibits lipid peroxidation, the oxidative degradation of lipids in cell membranes. mdpi.com Multiple in vitro studies have shown that isorhapontigenin treatment significantly reduces the formation of malondialdehyde (MDA), a key byproduct and marker of lipid peroxidation. nih.govimrpress.comscienceopen.com This protective effect has been observed in various cell and tissue models, including rat liver microsomes, brain mitochondria, and synaptosomes. jst.go.jp Evidence also indicates that isorhapontigenin can mitigate iron-induced lipid peroxidation within mitochondria. diabetesjournals.orgdiabetesjournals.org

Cellular DNA Damage: Isorhapontigenin helps to shield cellular DNA from oxidative damage. In a preclinical model of cerebral ischemia/reperfusion injury, treatment with the compound significantly reduced the levels of 8-hydroxy-2-deoxyguanosine (8-OHdG), a well-established marker of oxidative DNA damage. nih.gov Another study demonstrated that isorhapontigenin could inhibit the ultra-weak chemiluminescence associated with oxidative DNA damage induced by a Fenton-like reaction system (CuSO4-Phen-VitC-H2O2). jst.go.jp

Protein Carbonylation: Specific research findings on the direct inhibition of protein carbonylation by 3,3',5-Trihydroxy-4'-methoxystilbene were not prominent in the reviewed literature.

Modulation of Antioxidant Enzyme Systems (e.g., Catalase, GSH, SOD)

A key aspect of isorhapontigenin's mechanism is its ability to bolster the cell's endogenous antioxidant defenses. It has been shown to activate the Nuclear factor erythroid 2–related factor 2 (Nrf2), a transcription factor that controls the expression of numerous antioxidant genes. mdpi.commdpi.com This activation leads to an elevated expression of enzymes like catalase (CAT). mdpi.com

Studies have consistently shown that isorhapontigenin treatment increases the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.govimrpress.com Furthermore, it helps to preserve or restore levels of reduced glutathione (GSH), a vital non-enzymatic antioxidant, in cells under oxidative stress. jst.go.jpnih.govscienceopen.com

Table 1: Summary of Isorhapontigenin's Effects on Antioxidant Systems

| Biomarker/Enzyme | Effect Observed | Cell/System Model |

|---|---|---|

| Nrf2 | Activation/Upregulation | THP-1 macrophages; Cerebral I/R |

| Catalase (CAT) | Upregulation | THP-1 macrophages |

| Superoxide Dismutase (SOD) | Increased activity | NRK-52E cells; PC12 cells |

| Glutathione (GSH) | Rescued decrease/Increased levels | Mitochondria; NRK-52E cells |

| Glutathione Peroxidase (GSH-Px) | Increased activity | PC12 cells |

Inhibition of Reactive Oxygen Species (ROS) Generation

Interestingly, the effect on ROS can be context-dependent. In certain breast cancer cell lines, isorhapontigenin treatment was found to significantly increase ROS production. mdpi.com This pro-oxidant effect in cancer cells is a mechanism often exploited to induce apoptosis and inhibit proliferation, highlighting a dual role for the compound depending on the cellular environment.

Enzyme Modulation and Inhibition

Cytochrome P450 Enzyme System Inhibition

Direct evidence specifically detailing the inhibitory effects of this compound on the cytochrome P450 (CYP) enzyme system is limited in the available literature. However, research on its structural isomer, rhapontigenin (B1662419), has shown inhibitory action against human cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of various pro-carcinogens. wikipedia.org Given that structurally related stilbenoids can interact with CYP enzymes—for example, resveratrol (B1683913) is metabolized by CYP1B1—it is plausible that isorhapontigenin also interacts with this enzyme system, though specific inhibitory profiles and potencies require further investigation. nih.gov

Inhibition of Cellular Tyrosinase Activity and Melanin (B1238610) Synthesis

This compound has demonstrated inhibitory effects on tyrosinase, a key enzyme in melanin biosynthesis. nih.govnih.gov Studies have shown that it can inhibit both tyrosinase activity and melanin synthesis in B16F10 melanoma cells in a dose-dependent manner. nih.gov The aglycone form, rhapontigenin, is a more potent inhibitor of cellular tyrosinase activity and melanin synthesis compared to its glycosylated precursor, rhapontin (B192571). nih.gov One study reported an IC50 value of 126.72 µg/mL for the tyrosinase inhibitory activity of rhapontigenin. nih.gov The structure-activity relationship of stilbenes suggests that the 4-substituted resorcinol (B1680541) skeleton is a crucial feature for potent tyrosinase inhibition. nih.govmdpi.com

| Activity | Effect | Cell Line |

|---|---|---|

| Tyrosinase Inhibition (IC50) | 126.72 µg/mL | Cell-free |

| Melanin Synthesis Inhibition | Dose-dependent | B16F10 melanoma cells |

Interaction with Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH)

The interaction of this compound with glyceraldehyde 3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, has been explored through computational studies. A ligand-docking study on a closely related compound, trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene (THMS), identified potential binding sites on the GAPDH molecule. This interaction was found to lead to a slight inactivation of the enzyme, with approximately a 10% decrease in its activity. The study also noted that THMS did not alter the inactivation of GAPDH induced by superoxide anion radicals.

| Compound | Effect on GAPDH Activity | Methodology |

|---|---|---|

| trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene (THMS) | ~10% inactivation | Computational Ligand-Docking |

Inhibition of α-Amylase Activity

Currently, there is a lack of available preclinical and in vitro research specifically investigating the inhibitory effects of this compound on α-amylase activity.

Inhibition of Prostaglandin (B15479496) E2 Production in Macrophage Cells

The anti-inflammatory properties of this compound (also known as 4'-methoxyresveratrol or 4MR) have been investigated in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. nih.govnih.gov While direct measurements of prostaglandin E2 (PGE2) inhibition are not explicitly detailed, the compound has been shown to significantly reduce the production of nitric oxide (NO), another key inflammatory mediator. nih.gov The mechanism behind this anti-inflammatory effect involves the suppression of the mitogen-activated protein kinase (MAPK), activator protein-1 (AP-1), and nuclear factor-kappa B (NF-κB) signaling pathways. nih.govnih.gov These pathways are known to regulate the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2), which is responsible for the synthesis of PGE2. The inhibition of these signaling pathways strongly suggests a corresponding inhibition of PGE2 production.

| Activity | Effect | Cell Line | Mechanism |

|---|---|---|---|

| Nitric Oxide (NO) Production | Inhibition | LPS-stimulated RAW264.7 macrophages | Suppression of MAPK, AP-1, and NF-κB signaling pathways |

| Pro-inflammatory Cytokine mRNA expression (MCP-1, IL-6, IL-1β, TNF-α) | Inhibition | LPS-stimulated RAW264.7 macrophages | Suppression of MAPK, AP-1, and NF-κB signaling pathways |

Based on a comprehensive review of the available research, there is currently insufficient specific data to generate a detailed article on the biological activities of this compound according to the precise outline provided.

Scientific investigations have explored various stilbene (B7821643) compounds, including resveratrol and its other methoxy-derivatives, for their effects on the signaling pathways and cellular processes mentioned in the outline. For instance, studies on related methoxystilbenes have shown pro-apoptotic activity in leukemic cells nih.gov, and other stilbenoids have been investigated for their potential to activate the NRF2/HO-1 pathway researchgate.netnih.gov. Similarly, the broader class of natural polyphenols has been examined for interactions with HIF-1α and P-glycoprotein nih.govscience.gov.

However, research explicitly detailing the effects of This compound on the following specific mechanisms could not be located:

Inhibition of the PI3K-dependent Rac1 Signaling Pathway

Inhibition of Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Accumulation

Modulation of P-glycoprotein (P-gp) Transport Activity

Activation of the NRF2/HO-1 Pathway

Induction of cellular apoptosis in leukemic cells

Therefore, to maintain scientific accuracy and strictly adhere to the provided instructions, the requested article cannot be generated at this time. Further preclinical and in vitro research is required to elucidate the specific mechanistic actions of this compound.

Cellular Apoptosis Induction (in vitro/pre-clinical models)

Mechanisms in Prostate Cancer Cells

Specific studies detailing the mechanistic actions of this compound in prostate cancer cell lines are not available in the current scientific literature based on search results. Research on other stilbene derivatives, such as resveratrol, has explored effects on apoptosis, cell cycle regulation, and various signaling pathways in prostate cancer models, but these findings cannot be directly attributed to this compound.

Mechanisms in Breast Cancer Cells

There is a lack of specific published research on the mechanisms of this compound in breast cancer cells. The scientific community has investigated other methoxylated stilbenes, for example, 3,5,4'-trimethoxystilbene, and their roles in inhibiting pathways like PI3K/Akt and Wnt/β-catenin in breast cancer cell lines. nih.gov However, this information is specific to different molecular structures and does not describe the activity of this compound.

Anti-inflammatory Properties (in vitro/pre-clinical)

Pre-clinical and in vitro studies focusing on the anti-inflammatory properties of this compound were not identified. While the anti-inflammatory effects of numerous resveratrol analogs, such as 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, have been documented to involve the inhibition of MAPK and NF-κB signaling pathways, similar investigations for this compound are not present in the available literature. nih.govresearchgate.net

Antimicrobial Activities

Antibacterial Activity (e.g., against S. aureus)

Specific data on the antibacterial activity of this compound, including its effects against Staphylococcus aureus, could not be located in the reviewed scientific literature.

Antiviral Activity

No specific in vitro or preclinical studies detailing the antiviral activities of this compound were found.

Antifungal Activity

Research specifically investigating the antifungal properties of this compound is not currently available in published literature.

Quorum Sensing Inhibition

This compound, also known as rhapontigenin, has been identified as a potential inhibitor of quorum sensing (QS), a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation. In vitro studies have demonstrated its ability to interfere with QS systems, thereby reducing the expression of pathogenic factors.

One study investigated the effects of rhapontigenin on Pectobacterium carotovorum subsp. carotovorum, a plant pathogen that relies on QS to cause disease. The results showed that rhapontigenin significantly inhibited several QS-regulated virulence factors in a dose-dependent manner without affecting bacterial growth. Key findings included the inhibition of motility, exopolysaccharide (EPS) production, and the synthesis of virulence-related exoenzymes. nih.govnih.gov Furthermore, the study confirmed the QS inhibitory activity of rhapontigenin by observing a significant reduction in violacein (B1683560) production in the reporter strain Chromobacterium violaceum CV026. nih.gov Microscopic analysis using fluorescence and scanning electron microscopy revealed that rhapontigenin effectively inhibited the development of biofilms by P. carotovorum. nih.gov

The mechanism behind this inhibition involves the downregulation of acyl-homoserine lactones (AHLs), the signaling molecules used in the QS system of P. carotovorum. nih.gov By disrupting these signaling pathways, rhapontigenin can effectively attenuate the pathogenicity of bacteria, suggesting its potential as a novel agent to combat bacterial infections in agricultural applications. nih.gov

Interactive Table: Effect of Rhapontigenin on P. carotovorum Virulence Factors

| Feature Assessed | Concentration | Result of Inhibition |

|---|---|---|

| Motility | Sub-MIC | Significant Inhibition (p < 0.05) nih.gov |

| EPS Production | Sub-MIC | Significant Inhibition (p < 0.05) nih.gov |

| Biofilm Formation | Sub-MIC | Significant Inhibition (p < 0.05) nih.gov |

| Exoenzyme Synthesis | Sub-MIC | Significant Inhibition (p < 0.05) nih.gov |

| AHL Production | Sub-MIC | Significant Inhibition (p < 0.05) nih.gov |

Neuroprotective Effects (in vitro/pre-clinical)

Protection against Amyloid-beta (Aβ1-42)-induced Toxicity in Neuroblastoma Cells

This compound (rhapontigenin) has demonstrated significant neuroprotective capabilities in preclinical models, particularly against the toxicity induced by amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gov

A study utilizing human neuroblastoma IMR-32 cells as a model system evaluated the protective effects of rhapontigenin against toxicity induced by the Aβ(1-42) peptide. The findings revealed that rhapontigenin significantly preserved cell viability in a dose-dependent manner when cells were exposed to the toxic Aβ fragment. nih.gov This protective action extended to the preservation of mitochondrial function, which is often compromised in Alzheimer's disease. Experiments measuring mitochondrial oxygen consumption confirmed that rhapontigenin exerted a protective effect on mitochondrial functionality in the presence of Aβ(1-42). nih.gov These results suggest that the compound can directly counteract the cytotoxic effects of amyloid-beta peptides on neuronal cells. nih.gov

Prevention of Apoptosis in Nerve Cells

The neuroprotective effects of this compound are closely linked to its ability to modulate the cellular pathways of apoptosis, or programmed cell death. Amyloid-beta peptides are known to trigger apoptosis in neurons, a key process in the neurodegeneration observed in Alzheimer's disease.

Research has shown that the protective mechanism of rhapontigenin involves the regulation of the Bcl-2 family of apoptosis-regulating proteins. nih.gov In neuroblastoma cells treated with Aβ(1-42), the expression of the pro-apoptotic gene Bax was significantly increased, while the expression of the anti-apoptotic gene Bcl-2 was suppressed. nih.gov Treatment with rhapontigenin effectively counteracted these changes. It down-regulated the expression of Bax and restored the expression of Bcl-2 to levels comparable to that of control cells. nih.gov This modulation of the Bax/Bcl-2 ratio is a critical mechanism for preventing the initiation of the apoptotic cascade. The study supports the hypothesis that Aβ(1-42)-induced neurotoxicity proceeds through the overexpression of Bax and downregulation of Bcl-2, and that rhapontigenin can directly interfere with this cell death pathway. nih.gov

Interactive Table: Rhapontigenin's Effect on Apoptotic Gene Expression

| Gene | Function | Effect of Aβ(1-42) | Effect of Rhapontigenin Treatment |

|---|---|---|---|

| Bax | Pro-apoptotic | Upregulated | Down-regulated nih.gov |

| Bcl-2 | Anti-apoptotic | Down-regulated | Expression restored to control levels nih.gov |

Anti-Allergic Activity

Preclinical studies have highlighted the potent anti-allergic properties of this compound (rhapontigenin), suggesting its potential in mitigating type I hypersensitivity reactions. The mechanism of this activity is primarily attributed to the inhibition of degranulation in mast cells, a critical event in the allergic cascade.

In vitro investigations have shown that rhapontigenin effectively inhibits the release of β-hexosaminidase, a marker for mast cell degranulation, from RBL-2H3 cells upon immunological activation. nih.govthieme-connect.com This inhibitory action was found to be dose-dependent, with one study calculating a relatively strong half-maximal inhibitory concentration (IC50) value of 14 µM. thieme-connect.com

Further evidence comes from in vivo studies. In a mouse model of passive cutaneous anaphylaxis (PCA), a classic test for type I allergic reactions, intraperitoneally administered rhapontigenin demonstrated very strong inhibitory activity. At doses of 25 mg/kg and 50 mg/kg, it inhibited the PCA reaction by 48% and 85%, respectively. nih.gov These findings indicate that rhapontigenin can effectively suppress allergic reactions in a living organism. The collective results from these studies suggest that this compound is a compound with significant anti-allergic properties. nih.gov

Structure Activity Relationship Sar of 3,3 ,5 Trihydroxy 4 Methoxystilbene and Its Analogues

Influence of Hydroxyl and Methoxy (B1213986) Group Positions on Biological Activities (e.g., CYP Inhibition, Antimicrobial Effects)

The presence, number, and location of hydroxyl (-OH) and methoxy (-OCH₃) groups on the stilbene (B7821643) core are fundamental determinants of biological efficacy. Hydroxyl groups are often crucial for antioxidant, anti-inflammatory, and anticancer activities. nih.gov Structure-activity studies have shown that increasing the number of hydroxyl groups, particularly in ortho positions on the phenol (B47542) ring, can enhance antioxidant and cytotoxic activity. nih.gov However, these polar groups can also lead to rapid metabolism and lower bioavailability, limiting their clinical application. nih.gov

Conversely, methylation of hydroxyl groups to form methoxy groups generally increases the lipophilicity of the stilbene molecule. nih.gov This enhanced lipophilicity can promote better cell uptake, improve metabolic stability, and protect the compound from degradation, often leading to higher bioavailability. nih.govnih.gov For instance, the two methoxy groups in pterostilbene (B91288) make it more lipophilic and bioavailable than its parent compound, resveratrol (B1683913). nih.gov

This balance between hydroxylation and methoxylation is critical for specific activities like Cytochrome P450 (CYP) enzyme inhibition. CYP enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions. nih.gov Studies on the interactions of stilbenes with CYP3A4, a major human drug-metabolizing enzyme, have shown that methoxy-stilbenes can be potent inhibitors. Research comparing resveratrol with two methoxylated analogues, 5,4'-dihydroxy-3-O-methoxystilbene and 5,3-dihydroxy-4'-O-methoxystilbene, found that the methoxylated compounds had significantly lower IC₅₀ values for CYP3A4 inhibition (0.43 to 0.47 µM) compared to resveratrol (IC₅₀ = 4.5 µM). nih.govresearchgate.net This suggests that increased lipophilicity, rather than the number or position of free hydroxyls, is a key determinant for CYP3A4 inhibition by these polyphenols. nih.govresearchgate.net

Regarding antimicrobial effects, the substitution pattern is also vital. While trans-3,5,4′-trihydroxystilbene (resveratrol) shows broad antimicrobial activity, other derivatives exhibit more targeted effects. mdpi.com For example, 3,5-dihydroxy-4-isopropyl-trans-stilbene is active primarily against gram-positive bacteria. mdpi.com The presence of methoxy groups can modulate this activity; for example, 3,4,5-trimethoxy benzoic acid, a derivative of the naturally occurring gallic acid, has demonstrated high antibacterial and antifungal properties. scielo.br The difficulty of penetrating the lipid outer membrane of Gram-negative bacteria like E. coli may explain why some stilbenoids show weaker activity against them compared to Gram-positive bacteria like S. aureus. researchgate.net

| Compound | Key Structural Feature | IC₅₀ for CYP3A4 Inhibition (µM) | Reference |

|---|---|---|---|

| Resveratrol | Tri-hydroxylated | 4.5 | nih.govresearchgate.net |

| 5,4'-dihydroxy-3-O-methoxystilbene | Di-hydroxy, mono-methoxy | 0.43 - 0.47 | nih.govresearchgate.net |

| 5,3-dihydroxy-4'-O-methoxystilbene | Di-hydroxy, mono-methoxy | 0.43 - 0.47 | nih.govresearchgate.net |

| Piceid (Resveratrol glucoside) | Glycosylated | Weak Inhibitor | nih.govresearchgate.net |

Role of the Stilbene Olefinic Bridge Configuration (cis vs. trans)

Stilbenes can exist as two geometric isomers, cis (Z) and trans (E), due to the carbon-carbon double bond of the ethylene (B1197577) bridge. nih.gov The trans-isomer is generally the more thermodynamically stable and common form found in nature. nih.govresearchgate.net This stability often translates to higher biological activity for the trans form of many stilbenoids, including resveratrol. nih.govmdpi.com

The trans to cis isomerization can be induced by exposure to ultraviolet (UV) and visible light. nih.govresearchgate.net While trans-resveratrol is typically more effective in inhibiting cell proliferation than its cis-isomer, this is not a universal rule for all stilbenoids or all biological activities. mdpi.com

Interestingly, for some methoxylated stilbene derivatives, the cis-orientation has been shown to confer greater antitumor functionality compared to their trans counterparts. mdpi.com For example, 3,4,5,4′-tetramethoxy-cis-stilbene was found to be the most potent among a series of 20 derivatives in inducing apoptosis in cancer cells, with an IC₅₀ of 20 nM for growth inhibition. mdpi.comnih.gov This highlights that the stereochemistry of the olefinic bridge is a critical factor in the structure-activity relationship, and its influence can be modulated by the substitution patterns on the phenyl rings.

Comparison of 3,3',5-Trihydroxy-4'-methoxystilbene with Resveratrol and Piceatannol (B1677779) Derivatives

Direct comparisons between stilbenoid analogues are essential for understanding their relative therapeutic potential. Resveratrol (3,5,4'-trihydroxystilbene) is the most studied stilbenoid, while piceatannol (3,5,3',4'-tetrahydroxystilbene) is a key metabolite and analogue. nih.govnih.gov

Piceatannol, which has an additional hydroxyl group compared to resveratrol, often exhibits more potent biological effects. nih.gov For example, piceatannol is a more potent inducer of the anti-inflammatory enzyme heme oxygenase-1 (HO-1) than resveratrol. nih.govcapes.gov.br This increased activity is attributed to the presence of the ortho-dihydroxy (catechol) structure in its B-ring, which enhances antioxidant capacity. researchgate.net Studies have shown that the protective effects of piceatannol against DNA damage in leukemia cells were significantly higher than those of resveratrol. researchgate.net

Methoxylation further alters these activities. The compound trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene, which is structurally similar to this compound, was found to be a stronger antioxidant than resveratrol in models of human blood cells, significantly inhibiting protein carbonylation and lipid peroxidation induced by platinum compounds. nih.gov This suggests that the combination of multiple hydroxyl groups with a methoxy group can yield superior antioxidant properties. In contrast, the complete methylation of resveratrol's hydroxyl groups to form 3,5,4'-trans-trimethoxystilbene (TMS) resulted in a failure to induce HO-1 expression, indicating the hydroxyl groups are critical for this specific anti-inflammatory pathway. nih.govcapes.gov.br

| Compound | Key Structural Difference from Resveratrol | Observed Biological Effect | Reference |

|---|---|---|---|

| Resveratrol | - | Baseline activity | nih.govcapes.gov.brresearchgate.net |

| Piceatannol | +1 Hydroxyl group (ortho-dihydroxy) | More potent inducer of HO-1; greater suppression of pro-inflammatory factors; higher protection against DNA damage | nih.govcapes.gov.brresearchgate.net |

| trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene | +1 Hydroxyl group, +1 Methoxy group | Stronger antioxidant; greater inhibition of protein carbonylation and lipid peroxidation | nih.gov |

| 3,5,4'-trans-trimethoxystilbene (TMS) | All hydroxyls replaced by methoxy groups | Failed to induce HO-1 expression | nih.govcapes.gov.br |

Impact of Glycosylation on Activity (e.g., Rhaponticin vs. Rhapontigenin)

Glycosylation, the attachment of a sugar moiety to the stilbene backbone, is a common modification in plants that significantly alters the physicochemical properties of the compound. nih.gov This process typically increases water solubility and stability but often reduces biological activity. nih.gov The aglycone (non-sugar) form of a stilbenoid is generally considered the more biologically active version. nih.govresearchgate.net

A clear example of this principle is the relationship between rhaponticin and its aglycone, rhapontigenin (B1662419) (this compound). benthamscience.comnih.gov Rhaponticin is the glycoside form of rhapontigenin. mbl.or.kr Enzymatic conversion of rhaponticin to rhapontigenin leads to an increase in bioactivity. nih.gov For instance, rhapontigenin exhibits significantly higher tyrosinase inhibitory activity—a key mechanism for skin-whitening effects—than its glycosylated precursor, rhaponticin. One study found the tyrosinase inhibitory activity of rhapontigenin to be six times higher than that of rhapontin (B192571) (rhaponticin). mbl.or.kr Similarly, rhapontigenin showed a wider inhibition zone in a melanin (B1238610) biosynthesis assay. mbl.or.kr This demonstrates that while glycosylation may aid in the storage and transport of the compound in the plant, the removal of the sugar moiety is often necessary to unlock its full pharmacological potential. researchgate.net

Pre Clinical Metabolism and Pharmacokinetics of 3,3 ,5 Trihydroxy 4 Methoxystilbene Non Human Studies

Glucuronidation and Sulfate Conjugation Pathways

In pre-clinical studies, the metabolism of 3,3',5-Trihydroxy-4'-methoxystilbene, also known as rhapontigenin (B1662419), primarily involves phase II conjugation reactions, specifically glucuronidation and sulfation. These processes are essential for increasing the hydrophilicity of the compound, thereby facilitating its excretion from the body. nih.gov

Evidence from in vivo studies in rats has identified the presence of a glucuronidated metabolite of rhapontigenin in the serum, confirming that glucuronidation is a significant metabolic pathway for this compound. psu.edu This is consistent with the metabolism of other stilbenes, such as piceatannol (B1677779), which undergoes glucuronidation and sulfation to form metabolites like piceatannol-monoglucuronide. researchgate.net Given that piceatannol can be methylated to form rhapontigenin, it is logical that rhapontigenin itself is a substrate for these conjugation pathways. researchgate.net These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which are abundant in the liver and other tissues. nih.govnii.ac.jp

The specific sites of glucuronidation and sulfation on the this compound molecule have not been fully elucidated in the available preclinical literature. However, the presence of multiple hydroxyl groups provides several potential sites for conjugation.

Hepatic Clearance and Half-Life in Animal Models

The pharmacokinetic profile of this compound has been investigated in animal models, providing data on its clearance and persistence in the body. The liver is a primary site of metabolism for this compound, suggesting that hepatic clearance is a key determinant of its systemic exposure.

In one study, the terminal elimination half-life (t1/2) of rhapontigenin was found to be approximately 6 hours, indicating a moderate duration of action in the studied model. psu.edu In comparison, a structurally related compound, piceatannol, is reported to have a half-life of 2-3 hours and is predominantly eliminated via the hepatic pathway. researchgate.net Another related stilbene (B7821643), isorhapontigenin (B148646), when administered intravenously to rats, exhibited a fairly rapid clearance (CL) and a short mean residence time (MRT). frontiersin.orgnih.gov

While specific hepatic clearance values for this compound are not extensively detailed in the reviewed literature, the data from related compounds and its identified metabolic pathways strongly suggest that it undergoes significant first-pass metabolism in the liver.

| Compound | Animal Model | Parameter | Value | Source |

|---|---|---|---|---|

| This compound (Rhapontigenin) | Not Specified | Terminal Elimination Half-Life (t1/2) | ~6 hours | psu.edu |

| Piceatannol | Not Specified | Half-Life (t1/2) | 2-3 hours | researchgate.net |

| Isorhapontigenin | Rat | Clearance (CL) | Rapid | frontiersin.orgnih.gov |

| Mean Residence Time (MRT) | Short |

Bioconversion of Glycosides (e.g., Rhaponticin) to Aglycones

This compound is the aglycone metabolite of the naturally occurring glycoside, rhaponticin. researchgate.netbenthamscience.com A crucial step in the bioavailability of rhapontigenin from dietary or supplemental sources of rhaponticin is the bioconversion of the glycoside to its active aglycone form.

Studies in rats have demonstrated that after oral or intravenous administration of rhaponticin, it is rapidly metabolized, leading to a swift increase in the plasma concentrations of rhapontigenin. nih.govtandfonline.com This conversion is thought to be mediated by intestinal microflora and enzymes within the body that hydrolyze the glycosidic bond, releasing the aglycone.

The absolute oral bioavailability of rhaponticin itself is very low, calculated to be 0.03% in rats, which suggests that a significant portion of orally administered rhaponticin is either not absorbed or is rapidly metabolized to rhapontigenin in the gut and liver before reaching systemic circulation. researchgate.netnih.gov The detection of the rhapontigenin in the plasma of rats after oral administration of a rhaponticin-containing botanical extract further confirms this intestinal absorption and bioconversion. nih.gov This metabolic step is critical, as rhapontigenin is considered the primary biologically active form of the compound. researchgate.net

| Administered Compound | Detected Metabolite | Observation | Significance | Source |

|---|---|---|---|---|

| Rhaponticin | This compound (Rhapontigenin) | Rapid increase in plasma concentrations of the aglycone after administration. | Demonstrates in vivo hydrolysis of the glycoside to the active aglycone. | nih.govtandfonline.com |

| Rhaponticin-containing extract | This compound (Rhapontigenin) | Aglycone detected in plasma after oral administration. | Confirms intestinal absorption and bioconversion of the naturally occurring glycoside. | nih.gov |

Analytical Methodologies for 3,3 ,5 Trihydroxy 4 Methoxystilbene

Extraction and Purification Techniques

The isolation of 3,3',5-Trihydroxy-4'-methoxystilbene from natural sources often requires multi-step extraction and purification protocols to separate it from a complex matrix of other phytochemicals.

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective and efficient method for the preparative separation and purification of this compound. This technique, which is a form of liquid-liquid partition chromatography, avoids the use of solid stationary phases, thereby preventing the irreversible adsorption of the sample and leading to high recovery rates.

A successful HSCCC protocol for the isolation of rhapontigenin (B1662419) (a common synonym for this compound) has been developed. researchgate.net This method employs a two-phase solvent system and specific operational parameters to achieve high purity of the target compound. The key parameters for this purification are detailed in the table below.

Table 1: HSCCC Parameters for the Purification of this compound

| Parameter | Value |

|---|---|

| Solvent System | n-hexane-ethyl acetate-methanol-water |

| Volume Ratio | 1:4:2:6 (v/v/v/v) |

| Mobile Phase | Lower phase |

| Flow Rate | 2.2 mL/min |

| Revolution Speed | 850 rpm |

This HSCCC method has been shown to yield this compound with a purity exceeding 99%. researchgate.net The efficiency of HSCCC makes it a valuable tool for obtaining high-purity standards for further analytical and biological studies.

Chromatographic Methods

Chromatographic techniques are indispensable for the analytical separation and quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

HPLC is a cornerstone technique for the analysis of this compound due to its high resolution, sensitivity, and reproducibility. A validated HPLC method allows for the accurate determination of the compound in various samples. A typical reversed-phase HPLC method has been established for the analysis of this stilbenoid.

Table 2: HPLC Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) column (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and phosphoric acid |

| Mobile Phase Ratio | 30:70 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 324 nm |

This method provides excellent separation and quantification of this compound, making it suitable for pharmacokinetic and metabolism studies.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of chemical reactions or for the preliminary screening of plant extracts.

For the analysis of this compound, a standard silica (B1680970) gel plate is typically used as the stationary phase. The separation is achieved using a suitable mobile phase, which is a mixture of organic solvents. The choice of the mobile phase is critical for achieving good separation. After development, the spots can be visualized under UV light. researchgate.net Due to its aromatic and conjugated system, this compound is expected to be visible under UV light at 254 nm and/or 366 nm. researchgate.net

Spectroscopic Characterization

Spectroscopic methods are essential for the unambiguous structural elucidation and confirmation of the identity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for this purpose.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. ¹H-NMR provides information on the number, environment, and connectivity of protons, while ¹³C-NMR provides information about the carbon skeleton. The chemical shifts are indicative of the electronic environment of each nucleus.

Table 3: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | - | 105.4 |

| 3 | - | 159.2 |

| 4 | 6.54 | 102.2 |

| 5 | - | 159.2 |

| 6 | 6.25 | 108.5 |

| α | 6.85 | 128.9 |

| β | 6.98 | 126.7 |

| 1' | - | 129.9 |

| 2' | 6.95 | 113.5 |

| 3' | - | 147.2 |

| 4' | - | 148.1 |

| 5' | 6.78 | 115.9 |

| 6' | 6.90 | 119.8 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. Furthermore, tandem mass spectrometry (MS/MS) provides valuable information about the structure of the molecule through its fragmentation pattern.

The mass spectrum of this compound typically shows a prominent molecular ion peak corresponding to its molecular weight. In MS/MS analysis, this molecular ion is fragmented, and the resulting fragment ions provide clues to the different structural motifs within the molecule.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₄ |

| Molecular Weight | 258.27 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Parent Ion [M-H]⁻ (m/z) | 257 |

| Major Fragment Ions (m/z) | 242, 227, 199, 181 |

Note: The fragmentation pattern can vary depending on the collision energy and the type of mass spectrometer used.

The fragmentation often involves the loss of methyl radicals (•CH₃) and successive losses of carbon monoxide (CO) and water (H₂O) molecules, which is characteristic of hydroxylated and methoxylated stilbenes.

UV Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For compounds like stilbenes, which contain conjugated systems of double bonds and aromatic rings, UV-Vis spectroscopy provides characteristic absorption spectra. The position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure, including the substitution pattern on the aromatic rings. um.es

Generally, stilbene (B7821643) derivatives exhibit strong absorption in the UV region between 300 and 330 nm. um.es The specific λmax values for this compound are not extensively documented in publicly available literature, but analysis of analogous structures can provide an expected range. For instance, the parent compound, trans-stilbene, shows a strong absorption peak around 294-295.5 nm. omlc.org The addition of hydroxyl and methoxy (B1213986) groups, which act as auxochromes, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. The exact position of these peaks would be influenced by the solvent's polarity.

The data obtained from UV spectroscopy is crucial for confirming the identity of the compound and for quantitative analysis. A hypothetical data table for a stilbene derivative is presented below to illustrate the typical information generated.

| Parameter | Description | Example Value (for a related stilbene) |

| λmax | Wavelength of maximum absorbance | 325 nm |

| Molar Extinction Coefficient (ε) | A measure of how strongly the molecule absorbs light at λmax | 36,824 M⁻¹ cm⁻¹ |

| Solvent | The solvent in which the spectrum was recorded | Methanol |

Note: The example values are for Rhapontigenin, a methoxylated stilbene analog, and are illustrative of the data produced by this technique. um.es Specific experimental data for this compound was not available in the reviewed sources.

Future Research Directions and Research Gaps in 3,3 ,5 Trihydroxy 4 Methoxystilbene Studies

Elucidation of Novel Molecular Targets and Signaling Pathways

While current research has identified several molecular targets for 3,3',5-Trihydroxy-4'-methoxystilbene, a comprehensive understanding of its complete mechanism of action requires deeper exploration. Future studies should aim to uncover novel molecular targets and further delineate its interaction with various signaling pathways.

Key signaling pathways that have been implicated in the action of this compound and its derivatives include:

MAPK (Mitogen-Activated Protein Kinase) Pathway : Studies have shown that derivatives of this compound can suppress the activation of the MAPK signaling pathway, which is involved in inflammation. nih.govresearchgate.net

NF-κB (Nuclear Factor-kappa B) Signaling Pathway : This compound has been found to inhibit the nuclear translocation of NF-κB, a key regulator of the inflammatory response. nih.govnih.govoup.com Methoxy (B1213986) derivatives have also demonstrated the ability to inhibit this pathway. nih.govresearchgate.net

Estrogen Receptor (ER)-mediated Transcription : In certain cancer cells, it has been shown to activate ER-mediated transcription, highlighting the need to understand its tissue-specific effects. nih.gov

Akt/mTOR Signaling Pathway : The antiangiogenesis effects of some related flavonoids are mediated through the regulation of the Akt/mTOR signaling pathway, suggesting a potential avenue of investigation for this compound. researchgate.net

Future research could employ advanced techniques such as proteomics and molecular docking to identify direct binding partners and novel downstream effectors. nih.gov For instance, molecular docking studies have already been used to predict its interaction with human serum albumin and cyclophilin D. nih.gov Expanding these computational approaches could reveal previously unknown targets. A significant research gap is the lack of a complete, integrated map of all the signaling cascades modulated by this stilbenoid.

Design and Synthesis of More Potent and Selective Derivatives

The chemical structure of this compound offers a versatile scaffold for the design and synthesis of derivatives with enhanced potency and selectivity. nih.gov The synthesis of this compound can be achieved through various methods, including the Wittig reaction and Perkin condensation. mdpi.com

Several derivatives have already been synthesized and evaluated for their biological activities:

O-alkylation and Halogenation : A library of twenty-six compounds was prepared via O-alkylation and aromatic halogenation, with some derivatives showing comparable or greater potency than the parent compound in activities such as free radical scavenging and α-glucosidase inhibition. nih.gov

Azo-derivatives : Azo-resveratrol and azo-oxyresveratrol have been synthesized and evaluated for their tyrosinase inhibitory activity. nih.gov

Methoxy Derivatives : Methoxy derivatives of resveratrol (B1683913) have been shown to possess anti-inflammatory properties. nih.govresearchgate.net The natural analogue, 3,4′,5-trans-trimethoxystilbene, has demonstrated enhanced anticancer potency compared to resveratrol. researchgate.net

Carboxylated Derivatives : A derivative with a substituted carboxyl group, 5-carboxy-2,3',4,5'-tetrahydroxystilbene, showed higher glucose uptake activity than metformin. scienceasia.org

A significant gap in the current research is the limited exploration of structure-activity relationships for a broader range of biological targets. Future efforts should focus on synthesizing derivatives with modifications aimed at improving pharmacokinetic properties and target specificity. For example, regioselective biomimetic synthesis could be a useful strategy for creating dimeric derivatives with novel activities. thieme-connect.com

| Derivative Type | Synthesis Method Highlight | Observed Activity Improvement | Reference |

|---|---|---|---|

| O-alkylated/Halogenated | Exploiting different protecting groups for selective modification | Enhanced free radical scavenging, α-glucosidase inhibition | nih.gov |

| Azo-derivatives | Modified Curtius rearrangement and diazotization | Potent mushroom tyrosinase inhibition | nih.gov |

| Methoxy Derivatives | - | Suppression of inflammatory pathways (MAPK, NF-κB) | nih.govresearchgate.net |

| Carboxylated Derivatives | Structural modification by substituting a carboxyl group | Increased glucose uptake activity in skeletal muscle cells | scienceasia.org |

Advanced In vitro and Ex vivo Mechanistic Studies

While numerous in vitro studies have demonstrated the biological effects of this compound, there is a need for more advanced mechanistic investigations using both in vitro and ex vivo models. mdpi.comresearchgate.net These studies are crucial for bridging the gap between basic research and potential clinical applications.

Current in vitro and ex vivo research has provided valuable insights:

Anti-inflammatory Mechanisms : In murine macrophage cell lines (RAW 264.7), this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and the activity of cyclooxygenase-2 (COX-2). nih.govoup.com

Skin Aging : In human dermal fibroblasts, it and its acetylated derivatives have been found to suppress UVB-induced matrix metalloproteinase (MMP)-1 expression. mdpi.com

Cancer Cell Effects : Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including neuroblastoma and breast cancer cells. mdpi.com

Dermal Remodeling : Ex vivo studies using human skin explants have been employed to investigate the effects of formulations containing related compounds on extracellular matrix proteins like collagen and elastin. mdpi.comresearchgate.net

A notable research gap is the limited number of studies using co-culture systems and 3D tissue models to mimic the complex in vivo environment. Future research should utilize these advanced models to investigate cell-cell interactions and the compound's effects on tissue architecture and function. For instance, reconstituted human skin tissue models could be used for more in-depth analysis of its impact on skin biology. mdpi.com

Investigation of Synergistic Effects with other Bioactive Compounds

Exploring the synergistic effects of this compound with other bioactive compounds could lead to the development of more effective therapeutic strategies. nih.gov Synergy can enhance therapeutic efficacy while potentially reducing the required doses of individual agents, thereby minimizing side effects. mdpi.com

Promising synergistic interactions have been identified:

Chemotherapeutic Agents : This compound has demonstrated a synergistic effect with doxorubicin (B1662922) and melphalan (B128) in breast cancer cells, leading to reduced cell viability and induction of apoptosis. nih.govnih.govresearchgate.net A significant finding from this research is that the combination with doxorubicin did not produce cardiotoxic metabolites. nih.govnih.gov

A major research gap is the lack of systematic screening for synergistic combinations with a wide array of other natural compounds and conventional drugs. Future studies should employ high-throughput screening methods to identify novel synergistic pairs. Investigating the molecular mechanisms underlying these synergistic interactions is also crucial for optimizing combination therapies. mdpi.com

| Combination Agent | Cell/Model System | Observed Synergistic Effect | Reference |

|---|---|---|---|

| Doxorubicin | MCF-7 and MDA-MB-231 breast cancer cells | Reduced cell viability, induction of necrosis, no cardiotoxic metabolites | nih.govnih.gov |

| Melphalan | MCF-7 and MDA-MB-231 breast cancer cells | Reduced cell viability, induction of apoptosis | nih.govnih.govresearchgate.net |

Role in Plant Physiology and Defense beyond Basic Mechanisms

As a phytoalexin, this compound is produced by plants in response to stress, such as microbial infection or UV radiation. nih.govresearchgate.net While its role as a defense compound is established, the intricate details of its function in plant physiology remain an area for further exploration.

Current understanding of its role in plants includes:

Natural Occurrence : It is found in a variety of plant families, including Moraceae and Liliaceae. thieme-connect.com

Biosynthesis : It is believed to be biosynthesized from resveratrol through a hydroxylation step. nih.govmdpi.com

Elicitation : The production of this compound in in vitro plant cultures can be enhanced through the use of elicitors like cyclodextrins. mdpi.com

A significant research gap is the limited knowledge of its specific roles in plant development, signaling, and interaction with other plant metabolites. Future research could focus on identifying the specific enzymes and regulatory networks controlling its biosynthesis and accumulation in different plant tissues. Understanding its role in plant defense could also provide insights into developing more resilient crops and discovering novel applications for this compound in agriculture.

Q & A

Q. What are the primary natural sources of 3,3',5-Trihydroxy-4'-methoxystilbene, and how is it isolated for laboratory studies?

this compound (rhapontigenin) is predominantly isolated from Rheum species, including Rheum undulatum and Rheum rhaponticum (rhubarb). The compound is typically extracted from dried rhizomes using polar solvents like ethanol or methanol, followed by chromatographic purification (e.g., silica gel, Sephadex LH-20). Structural confirmation requires NMR, IR, and mass spectrometry .

Q. How does the structure of rhapontigenin differ from its glycosylated form, rhaponticin?

Rhapontigenin (aglycone) has the molecular formula C₁₄H₁₂O₄, while rhaponticin is its β-D-glucoside derivative (C₂₁H₂₄O₉). The glucosyl group at the 3-hydroxy position increases solubility but reduces bioavailability. Enzymatic hydrolysis (e.g., β-glucosidase) is used to convert rhaponticin to rhapontigenin for activity studies .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) for structural elucidation of phenolic protons and methoxy groups.

- IR spectroscopy to identify hydroxyl (3200–3500 cm⁻¹) and aromatic ring vibrations.

- X-ray crystallography for resolving stereochemistry (e.g., trans-configuration) .

Advanced Research Questions

Q. What synthetic strategies are employed to produce this compound derivatives with enhanced bioactivity?

Synthesis often involves Wittig or Horner-Wadsworth-Emmons reactions to construct the stilbene backbone. Methoxy and hydroxy groups are introduced via selective protection/deprotection (e.g., using trimethylsilyl chloride or benzyl ethers). Modifications at the 4'-methoxy or 3,5-dihydroxy positions are explored to improve pharmacokinetic properties .

Q. How does rhapontigenin interact with cellular targets like GAPDH, and what experimental models validate these interactions?

Computational docking studies (e.g., AutoDock Vina) predict binding sites on glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Fluorescence quenching assays and ζ potential measurements confirm structural changes in GAPDH upon binding. Rhapontigenin shows competitive inhibition (Ki ~10 μM) in enzyme activity assays .

Q. What experimental designs address contradictions in reported anti-inflammatory mechanisms of rhapontigenin?

Discrepancies in NF-κB vs. COX-2 inhibition pathways require:

Q. How can researchers overcome the physicochemical limitations (e.g., low solubility) of rhapontigenin in preclinical studies?

Strategies include:

- Nanoformulation : Liposomal encapsulation or cyclodextrin complexes to enhance aqueous solubility.

- Prodrug design : Esterification of hydroxyl groups to improve membrane permeability.

- Co-administration with piperine to inhibit phase II metabolism and extend half-life .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting data on the antioxidant vs. pro-oxidant effects of this compound?

Contradictions arise from assay conditions (e.g., pH, metal ions). Standardize protocols using:

Q. What in vivo models are most suitable for evaluating the neuroprotective effects of rhapontigenin?

- Cerebral ischemia-reperfusion models (e.g., middle cerebral artery occlusion in rodents).

- Aβ-induced neurotoxicity in transgenic C. elegans (e.g., CL4176 strain).

- Biomarker analysis : Measure glutathione peroxidase and SOD levels in brain homogenates .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.